1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylic acid
Overview
Description
1-(2,2-Difluoroethyl)-1H-pyrazole-5-carboxylic acid is a fluorinated organic compound that has garnered significant interest in various fields of scientific research. The presence of fluorine atoms in its structure imparts unique chemical and physical properties, making it a valuable compound in medicinal chemistry, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the nucleophilic substitution reaction, where a suitable pyrazole precursor reacts with a difluoroethylating agent under controlled conditions . Another approach involves the use of hypervalent iodine reagents for the electrophilic difluoroethylation of pyrazole derivatives .
Industrial Production Methods: Industrial production of this compound may involve large-scale nucleophilic substitution reactions using difluoroethyl halides and pyrazole derivatives. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and specific solvents to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions: 1-(2,2-Difluoroethyl)-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form difluoromethyl ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The difluoroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used for substitution reactions.
Major Products:
Oxidation: Difluoromethyl ketones, carboxylic acids.
Reduction: Alcohols, aldehydes.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
1-(2,2-Difluoroethyl)-1H-pyrazole-5-carboxylic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The difluoroethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to target proteins and enzymes. This interaction can modulate biological pathways, leading to desired therapeutic effects .
Comparison with Similar Compounds
- 1-(2,2-Difluoroethyl)-1H-pyrazole-3-carboxylic acid
- 1-(2,2-Difluoroethyl)-1H-pyrazole-4-carboxylic acid
- 1-(2,2-Difluoroethyl)-1H-pyrazole-5-carboxamide
Uniqueness: 1-(2,2-Difluoroethyl)-1H-pyrazole-5-carboxylic acid stands out due to its specific substitution pattern, which imparts unique reactivity and stability compared to its analogs. The position of the difluoroethyl group and carboxylic acid moiety influences its chemical behavior and biological activity, making it a valuable compound for targeted applications .
Properties
IUPAC Name |
2-(2,2-difluoroethyl)pyrazole-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F2N2O2/c7-5(8)3-10-4(6(11)12)1-2-9-10/h1-2,5H,3H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCLCELLKUDRQFF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N(N=C1)CC(F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1342130-35-1 | |
Record name | 1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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